(E)-Desmethyldoxepin

Vue d'ensemble

Description

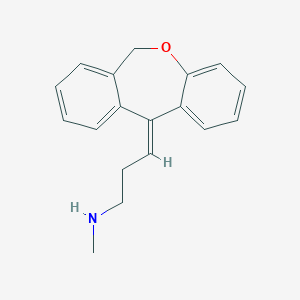

(E)-Desmethyldoxepin is a tricyclic compound derived from doxepin, a well-known tricyclic antidepressant. This compound is characterized by its unique structural configuration, which includes a double bond in the E-configuration. It is primarily studied for its pharmacological properties and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Desmethyldoxepin typically involves the demethylation of doxepin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or lithium aluminum hydride. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group without affecting the rest of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Desmethyldoxepin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Applications De Recherche Scientifique

Pharmacological Mechanism

(E)-Desmethyldoxepin functions as a norepinephrine reuptake inhibitor , enhancing neurotransmission by preventing the reabsorption of norepinephrine in the synaptic cleft. This action increases the concentration of norepinephrine available to bind to receptors, contributing to improved mood and emotional stability. Additionally, it exhibits some activity as a serotonin reuptake inhibitor, albeit with less potency compared to its norepinephrine effects .

Depression and Anxiety Disorders

Research indicates that this compound plays a crucial role in the antidepressant effects of doxepin. It is believed to enhance mood regulation by interacting with serotonin and norepinephrine neurotransmitter systems . Clinical studies have shown that patients treated with doxepin experience significant improvements in depressive symptoms, attributed partly to the action of this compound as an active metabolite .

Sleep Disorders

The compound has been investigated for its potential use in treating sleep disorders. Studies suggest that low doses of this compound can effectively manage insomnia by promoting sleep onset and maintenance . The pharmacological profile of this compound allows it to be utilized in both chronic and non-chronic insomnia cases, making it a versatile option for patients struggling with sleep disturbances.

Case Study 1: Efficacy in Depression

A clinical trial involving patients diagnosed with major depressive disorder demonstrated that those receiving treatment with doxepin showed significant improvement in their symptoms after eight weeks. The contribution of this compound was evident as patients reported enhanced mood stability and reduced anxiety levels during the treatment period .

Case Study 2: Management of Insomnia

In a study focusing on insomnia management, participants who received low doses of this compound experienced improved sleep onset latency and overall sleep quality compared to those receiving placebo treatments. The findings suggest that this compound can be an effective agent for managing sleep disorders without the common side effects associated with higher doses of traditional sedatives .

Mécanisme D'action

The mechanism of action of (E)-Desmethyldoxepin involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. It is believed to exert its effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This modulation is achieved through the inhibition of reuptake transporters, leading to increased neurotransmitter availability in the synaptic cleft.

Comparaison Avec Des Composés Similaires

Doxepin: The parent compound from which (E)-Desmethyldoxepin is derived.

Amitriptyline: Another tricyclic antidepressant with a similar structure and pharmacological profile.

Nortriptyline: A demethylated derivative of amitriptyline with similar therapeutic effects.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of the E-configuration double bond. This configuration may influence its pharmacological properties and interactions with biological targets, distinguishing it from other tricyclic compounds.

Activité Biologique

(E)-Desmethyldoxepin is a significant metabolite of doxepin, a tricyclic antidepressant widely used for treating depression and anxiety. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of this compound.

This compound, also known as desmethyldoxepin or N-desmethyl-doxepin, is characterized by its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain, contributing to its antidepressant effects. The compound exhibits a higher affinity for serotonin receptors compared to norepinephrine receptors, suggesting its role in modulating mood and anxiety levels.

Table 1: Comparison of Doxepin and this compound

| Property | Doxepin | This compound |

|---|---|---|

| Molecular Weight | 279.38 g/mol | 265.36 g/mol |

| Mechanism of Action | Serotonin/Norepinephrine reuptake inhibitor | Serotonin reuptake inhibitor |

| Therapeutic Uses | Depression, Anxiety | Depression, Anxiety |

| Half-life | 15-20 hours | 12-15 hours |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is formed through the metabolism of doxepin, primarily via demethylation processes mediated by cytochrome P450 enzymes. The pharmacokinetic parameters suggest that the metabolite has a similar half-life to doxepin but may exhibit different bioavailability and plasma concentration profiles depending on individual metabolic rates.

Case Study Insights

A study involving patients undergoing treatment with doxepin revealed that this compound concentrations were detectable in hair samples long after cessation of therapy. This study demonstrated that after four months of treatment, both doxepin and this compound were present in significant quantities, suggesting prolonged retention in body tissues which may influence therapeutic outcomes and side effects.

Electrochemical Behavior

Research into the electrochemical properties of this compound has shown that its oxidation can be effectively analyzed using voltammetric techniques. One study reported a detection limit for doxepin at 21 nM using differential pulse voltammetry (DPV), indicating that similar techniques could be applied to study this compound's electrochemical behavior.

Table 2: Electrochemical Analysis Results

| Parameter | Value |

|---|---|

| Detection Limit | 21 nM |

| Linear Range | 0.05 - 24 µM |

| Calibration Equation | |

| Sensitivity | High |

Toxicological Considerations

The safety profile of this compound is critical, particularly in overdose scenarios. Toxicological assessments have indicated that while the compound has therapeutic benefits, it can also lead to adverse effects such as sedation and anticholinergic symptoms when plasma concentrations exceed therapeutic ranges. Co-administration with other drugs like cimetidine has been shown to increase plasma levels of doxepin significantly, raising concerns about potential toxicity.

Propriétés

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCEFHNSNZIHO-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177750 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-46-6 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Desmethyldoxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLDOXEPIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyldoxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to measure (E)-Desmethyldoxepin separately from its isomers when studying the effects of Doxepin?

A1: Doxepin is administered as a mixture of cis and trans isomers, and each isomer, along with their respective metabolites, can have different pharmacological activity. [] Measuring this compound, the trans isomer of the Doxepin metabolite, separately from other isomers allows researchers to better understand its specific contribution to Doxepin's overall therapeutic and potentially toxic effects. Simply measuring total Doxepin or even total Desmethyldoxepin levels would not provide this level of detail. []

Q2: What analytical techniques are available to quantify this compound and its isomers in biological samples?

A2: Two primary methods have been described in the literature for the quantification of this compound and its isomers. Gas-liquid chromatography (GLC) with a capillary column and nitrogen detector has been successfully used for this purpose. [] Additionally, a high-performance liquid chromatography (HPLC) method using a silica column and a mobile phase containing acetonitrile, n-nonylamine, and a phosphate buffer has been developed to accurately measure this compound, (Z)-Desmethyldoxepin, and the two isomers of Doxepin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.